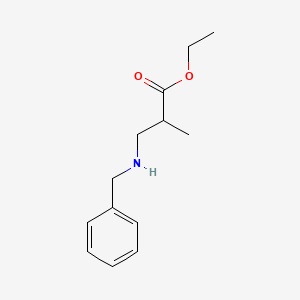

Ethyl 3-(benzylamino)-2-methylpropanoate

Description

Contextualizing Amino Acid Derivatives in Modern Chemical Research

Amino acid derivatives are a cornerstone of modern chemical research, representing modified versions of the fundamental amino acid building blocks. nbinno.com These modifications, which can include the protection of amino or carboxyl groups, the introduction of new functional groups, or the creation of non-natural structures, are pivotal for tailoring molecules for specific functions. nbinno.com This versatility makes them indispensable tools in a multitude of scientific disciplines. nbinno.comnumberanalytics.com

Significance of Substituted Propanoates in Organic and Medicinal Chemistry

Substituted propanoates, a class of carboxylic acid esters, are of significant interest in both organic and medicinal chemistry. hmdb.ca The propanoate scaffold is a common structural motif found in a wide range of biologically active molecules. humanjournals.com One of the most prominent examples is the arylpropionic acid derivatives, which form a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known compounds like ibuprofen (B1674241) and ketoprofen. humanjournals.com The biological activity of these NSAIDs is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. humanjournals.com

The versatility of the propanoate structure allows for extensive chemical modification, enabling the synthesis of compounds with diverse pharmacological profiles. Research has explored various substituted propanoates for analgesic, anti-inflammatory, antibacterial, and anticancer activities. humanjournals.commdpi.com Structural modifications to the propanoate backbone or its substituents can lead to compounds with enhanced potency, selectivity for specific biological targets, and improved physicochemical properties. rsc.orgnih.gov This makes substituted propanoates valuable building blocks in the development of new therapeutic agents. google.com

Overview of Research Trajectories for Ethyl 3-(benzylamino)-2-methylpropanoate

This compound is a specific amino acid derivative that combines the features of a substituted propanoate with a benzylamino group. Its structure makes it an interesting subject for synthetic and medicinal chemistry research. While extensive, dedicated studies on this specific molecule are not widely published, its research trajectory can be understood through its chemical properties and its potential as a synthetic intermediate.

The primary interest in this compound lies in its role as a molecular building block. The presence of a secondary amine, an ester functional group, and a chiral center at the C2 position of the propanoate chain offers multiple points for chemical modification. Synthetic routes to related β-amino esters often involve the Michael addition of an amine (like benzylamine) to an α,β-unsaturated ester (such as ethyl methacrylate). This method is a common strategy for preparing β-amino acid derivatives. A related compound, ethyl 3-(pyridin-2-ylamino) propanoate, is a key intermediate in the synthesis of the anticoagulant drug dabigatran (B194492) etexilate, highlighting the pharmaceutical relevance of this structural class. google.com

Research on this compound would likely focus on its use in synthesizing more complex molecules, such as peptidomimetics or heterocyclic compounds with potential biological activity. The stereochemistry of the methyl-substituted carbon is also of significant interest, as enantiomeric purity is often crucial for pharmacological efficacy.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H19NO2 |

| Average Molecular Mass | 221.300 g/mol |

| Monoisotopic Mass | 221.141579 g/mol |

| IUPAC Name | This compound |

| CAS Number | 67778-38-4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(benzylamino)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-16-13(15)11(2)9-14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLWGPSWMIFWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543703 | |

| Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99985-63-4 | |

| Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Benzylamino 2 Methylpropanoate and Analogues

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to ethyl 3-(benzylamino)-2-methylpropanoate and related compounds, typically involving the formation of the crucial carbon-nitrogen bond in a single key step.

Aza-Michael Addition Reactions

The Aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as a prominent method for synthesizing β-amino esters. georgiasouthern.edu This reaction is versatile and can be conducted under various conditions to optimize yield and reaction time. mdpi.com The reaction involves the nucleophilic attack of benzylamine (B48309) on an appropriate α,β-unsaturated ester, such as ethyl methacrylate (B99206).

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. ajrconline.orgscispace.comorionjournals.com In the synthesis of N-benzylated β-amino esters, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. mdpi.com For instance, the reaction of methyl methacrylate with benzylamine can be efficiently carried out under microwave conditions. mdpi.com

A study demonstrated the synthesis of (rac)-mthis compound by reacting methyl methacrylate and benzylamine in the presence of a catalytic amount of DBU under microwave irradiation at 75 °C and 50 W for 4 hours. mdpi.com The use of microwave energy provides efficient heating of the polar reactants, leading to a rapid and clean reaction. scispace.com This approach is considered a green chemistry technique due to its efficiency and potential to reduce solvent usage. ajrconline.org

Table 1: Microwave-Promoted Aza-Michael Addition of Benzylamine to Methyl Methacrylate mdpi.com

| Reactants | Catalyst | Conditions | Time | Product |

|---|

While microwave-assisted methods offer speed, conventional heating remains a widely used and effective technique for Aza-Michael additions. asianjpr.com This method typically involves heating the reaction mixture in an oil bath or similar apparatus to achieve the desired reaction temperature. In comparison to microwave-assisted synthesis, conventional heating often requires longer reaction times to achieve comparable yields. mdpi.comasianjpr.com For example, the synthesis of certain β-amino esters via Aza-Michael addition can take several hours of reflux under conventional heating. mdpi.com The choice between microwave and conventional heating often depends on the available equipment and the specific requirements of the synthesis.

The development of solvent-free reaction conditions is a key goal in green chemistry, as it minimizes waste and reduces environmental impact. semanticscholar.org The Aza-Michael addition for the synthesis of N-benzylated β-amino esters has been successfully performed in the absence of a solvent. mdpi.com This approach is not only environmentally friendly but can also lead to simplified work-up procedures and, in some cases, enhanced reaction rates. mdpi.com

Research has shown that the reaction between benzylamine and α,β-unsaturated esters can proceed efficiently with only a catalytic amount of a base like DBU under solvent-free conditions. mdpi.com This methodology has been applied to a range of substrates, demonstrating its general applicability. mdpi.com

Table 2: Solvent-Free Aza-Michael Addition mdpi.com

| Amine | α,β-Unsaturated Ester | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Benzylamine | Ethyl 2-phenylacrylate | DBU (5 mol%) | Room Temperature, 10 min | 96% |

The use of catalysts is crucial in promoting the Aza-Michael addition, which can be sluggish without activation. eurekaselect.com 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that has proven to be an effective catalyst for this transformation. mdpi.com DBU facilitates the reaction by increasing the nucleophilicity of the amine or by activating the Michael acceptor. eurekaselect.com

Catalytic amounts of DBU have been shown to be sufficient to promote the addition of benzylamine to various acrylates, including methyl methacrylate and ethyl 2-phenylacrylate. mdpi.com The use of a catalytic system is advantageous as it minimizes the need for stoichiometric reagents and simplifies product purification. mdpi.com The efficiency of DBU as a catalyst allows for the reaction to be carried out under mild conditions, including room temperature and solvent-free systems. mdpi.com

Reductive Amination Strategies

Reductive amination is a versatile method for the formation of amines, which involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by reduction to the corresponding amine. nottingham.ac.ukgoogle.com While direct examples for the synthesis of this compound via this method are not prevalent in the provided search context, a plausible synthetic route can be proposed based on the principles of this reaction.

This strategy would likely involve the reaction of a β-keto ester, such as ethyl 2-methyl-3-oxopropanoate, with benzylamine. The initial reaction would form an enamine intermediate, which would then be reduced in situ using a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the target compound, this compound. This two-step, one-pot procedure is a powerful tool in synthetic organic chemistry for constructing carbon-nitrogen bonds. nottingham.ac.uk

Esterification and N-Coupling Reactions of Related Precursors

The construction of the this compound framework can be achieved through fundamental reactions that assemble the key structural components. One common strategy involves the esterification of a pre-formed β-amino acid precursor. In this approach, the corresponding carboxylic acid, 3-(benzylamino)-2-methylpropanoic acid, is reacted with ethanol (B145695) under acidic conditions, a process known as Fischer esterification, to yield the desired ethyl ester. pearson.com

Alternatively, N-coupling reactions provide a direct route to form the crucial C-N bond. A prominent example of this is the aza-Michael addition reaction. This method involves the conjugate addition of an amine to an α,β-unsaturated ester. For the synthesis of the target compound and its analogues, benzylamine can be reacted with an appropriate acrylate (B77674), such as ethyl methacrylate. google.com A similar synthesis has been documented where N-(4-phenylbutyl)-N-benzylamine is reacted with ethyl acrylate to produce the corresponding β-amino ester, illustrating the general applicability of this approach. prepchem.com These coupling reactions are often catalyzed and provide an efficient means to assemble the core structure from readily available starting materials.

Precursor Synthesis and Transformations

The synthesis of this compound can also be approached by building upon simpler, functionalized precursors through substitution and elaboration reactions.

A direct and widely used method for forming the C-N bond in β-amino esters is through the nucleophilic substitution of a halogenated precursor. In this pathway, a suitable starting material, such as ethyl 2-methyl-3-bromopropanoate, is treated with benzylamine. The nitrogen atom of the benzylamine acts as a nucleophile, attacking the carbon atom bearing the bromine, which is a good leaving group. This SN2 reaction results in the displacement of the bromide and the formation of the desired this compound. The efficiency of this reaction depends on factors such as the solvent, temperature, and the potential need for a base to neutralize the hydrogen bromide byproduct. This strategy is analogous to other S- and N-alkylation reactions where soft electrophiles like ethyl chloroacetate (B1199739) are reacted with nucleophiles to form new bonds. nih.gov

Alkylation reactions serve as a powerful tool for the structural elaboration of precursors to introduce molecular complexity. Trichloroacetimidates, for example, are known to be excellent alkylating agents when activated by a catalytic amount of a Brønsted or Lewis acid and can be used to form C-N bonds. syr.edu In the context of synthesizing analogues of this compound, a precursor containing a primary or secondary amine could be further alkylated. For instance, a simpler precursor like ethyl 3-amino-2-methylpropanoate could first be synthesized and then undergo N-alkylation with benzyl (B1604629) bromide to introduce the benzyl group. This method allows for a modular approach where different alkylating agents can be used to generate a library of structurally diverse β-amino esters. Studies on the alkylation of related compounds, such as ethyl cyanoacetate, with reagents like 1,2-dichloroethane, demonstrate the utility of this approach in creating complex cyclic and acyclic structures from simple starting materials. chemprob.org

Asymmetric Synthesis and Chiral Resolution Techniques

Since this compound contains a stereocenter at the C2 position, the development of methods to synthesize enantiomerically pure forms is of high importance. Asymmetric synthesis aims to create a specific enantiomer directly, while chiral resolution involves the separation of a racemic mixture. researchgate.net

Enzymatic kinetic resolution is a highly effective technique for obtaining enantiomerically pure β-amino esters. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers based on their different chemical forms (e.g., an ester and a hydrolyzed acid or an acylated amine and an unreacted amine).

Lipase B from Candida antarctica (CALB) is a particularly robust and highly selective biocatalyst for the resolution of β-amino esters. nih.gov It has been successfully employed in various reaction modes, including hydrolysis, transesterification, and acylation. aip.orgresearchgate.net Research has shown that CALB can effectively resolve racemic β-amino methyl esters through enantiospecific transesterifications, leading to high conversions and yielding enantiomerically pure products. researchgate.net The enzyme's performance is influenced by the nature of the substituent on the β-carbon of the substrate but is largely independent of the N-protecting group. researchgate.net

Recent advancements have demonstrated the efficacy of CALB under non-conventional conditions. For instance, the hydrolytic resolution of N-benzylated-β³-amino esters has been achieved using CALB under mechanochemical (liquid-assisted grinding) conditions. d-nb.info This method proceeds with excellent yields (up to 49% of the theoretical 50% maximum) and high enantioselectivity (up to 98% ee). d-nb.info Such solvent-free or minimal-solvent approaches are environmentally advantageous and scalable. d-nb.info

The choice of acyl donor and reaction medium is also critical. Studies on the resolution of ethyl 3-aminobutanoate using CALB in butyl butanoate showed that the enzyme promotes interesterification, allowing for a successful sequential resolution process. researchgate.net The immobilization of CALB on supports like magnetic nanoparticles has also been shown to enhance its selectivity in the kinetic resolution of chiral amines. nih.gov

Table 1: Research Findings on Enzymatic Resolution using Candida antarctica Lipase B (CALB)

| Substrate Type | Reaction Type | Enzyme Form | Key Findings | Reference |

|---|---|---|---|---|

| N-protected β³-amino methyl esters | Transesterification | Free CALB | High conversion and enantiomeric purity achieved. researchgate.net | researchgate.net |

| Racemic β³-amino esters | Hydrolysis | Free CALB | Mechanochemical (ball-milling) conditions are effective, yielding high ee (up to 98%). d-nb.info | d-nb.info |

| Ethyl 3-aminobutanoate | Interesterification | Free CALB | Successful resolution achieved using butyl butanoate as the acyl donor. researchgate.net | researchgate.net |

| Racemic Amines | N-acylation | Immobilized CALB | Immobilization on magnetic nanoparticles enhances selectivity. nih.gov | nih.gov |

| N-protected methyl 3-aminobutanoate | Transesterification | Free CALB | Resolutions proceed with high conversion to yield optically pure enantiomers. aip.org | aip.org |

Enzymatic Resolution of β-Amino Esters

Optimization of Reaction Conditions for Enantioselectivity

The enantioselective synthesis of β-amino esters can be achieved through the use of chiral catalysts that can effectively control the stereochemical outcome of the reaction. The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is paramount in achieving high enantioselectivity.

While specific studies on the enantioselective synthesis of this compound are not extensively detailed in the reviewed literature, data from analogous reactions provide insight into the influential parameters. For instance, the organocatalytic asymmetric aza-Michael addition of carbamates to α,β-unsaturated ketones, a related transformation, has been shown to be highly sensitive to the catalyst and additives used. Chiral cinchona-based primary-tertiary diamines have demonstrated high efficiency in catalyzing such reactions, with additives like trifluoroacetic acid and diphenyl hydrogenphosphate being crucial for achieving optimal results. nih.gov

In a study on the racemic aza-Michael addition of benzylamine to methyl crotonate, a close structural analog of ethyl tiglate, various reaction conditions were explored. While this study did not focus on enantioselectivity, it highlights the feasibility of the conjugate addition under different energy inputs and catalytic conditions. For example, under microwave conditions at 75 °C without a catalyst, the reaction yielded the desired product in 73% yield. The use of the catalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and variations in the amount of benzylamine and the use of a solvent did not improve the yield in this specific case. mdpi.com

Table 1: Optimization of Racemic Aza-Michael Addition of Benzylamine to Methyl Crotonate

| Entry | Benzylamine (equiv.) | DBU (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4 | - | None | 75 (MW) | 4 | 73 |

| 2 | 4 | 0.2 | None | 75 (MW) | 4 | 50 |

| 3 | 5 | 0.2 | None | 75 (MW) | 4 | 56 |

| 4 | 4 | 0.2 | Toluene | 75 (MW) | 4 | 45 |

Source: Adapted from Processes, 2024. mdpi.com

This data underscores the importance of empirical optimization for each specific substrate-nucleophile combination to achieve the desired outcome. For an enantioselective process, the introduction of a chiral catalyst would be the primary modification, followed by a systematic screening of solvents and temperatures to maximize the enantiomeric excess (ee).

Development of Diastereoselective and Enantioselective Synthetic Pathways

The development of synthetic pathways that are both diastereoselective and enantioselective is a key goal in modern organic synthesis. For the synthesis of this compound, which has two stereocenters, controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry is essential.

One established strategy for achieving high diastereoselectivity is the use of chiral auxiliaries. For example, α,β-unsaturated amides derived from (S,S)-(+)-pseudoephedrine have been used as chiral auxiliaries in the diastereoselective conjugate addition of nitrogen nucleophiles. This approach allows for the synthesis of chiral nonracemic β-amino esters with good yields and enantioselectivities. researchgate.net

Another powerful approach is the use of bifunctional organocatalysts. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to a highly organized transition state and, consequently, high levels of stereocontrol. For aza-Michael reactions of α,β-unsaturated ketones, bifunctional catalysts have been successfully employed to achieve high enantioselectivity. nih.gov While the direct application to ethyl tiglate and benzylamine is not explicitly detailed, the principles are transferable.

A hypothetical diastereoselective and enantioselective synthesis of this compound would likely involve the reaction of ethyl tiglate with benzylamine in the presence of a chiral catalyst. The choice of catalyst would be critical. For instance, a chiral Brønsted acid or a Lewis acid catalyst could be employed to activate the α,β-unsaturated ester, while a chiral base could be used to deprotonate the amine and enhance its nucleophilicity.

The optimization of such a reaction would involve screening a variety of chiral catalysts, solvents of different polarities, and a range of temperatures. The diastereomeric ratio (dr) and the enantiomeric excess (ee) of the product would be carefully monitored to identify the optimal conditions.

Table 2: Illustrative Data for a Hypothetical Enantioselective Aza-Michael Reaction

| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | dr (syn:anti) | ee (%) (major diastereomer) |

| 1 | Catalyst A | Toluene | 25 | 85 | 80:20 | 90 |

| 2 | Catalyst A | CH2Cl2 | 25 | 82 | 75:25 | 85 |

| 3 | Catalyst A | THF | 25 | 90 | 82:18 | 92 |

| 4 | Catalyst A | Toluene | 0 | 78 | 85:15 | 95 |

| 5 | Catalyst B | Toluene | 25 | 75 | 60:40 | 70 |

This table is illustrative and based on general principles of asymmetric catalysis, as specific data for the target compound was not found in the reviewed literature.

The development of such diastereoselective and enantioselective pathways is an active area of research, with the ultimate goal of providing efficient and scalable routes to enantiomerically pure β-amino esters like this compound for various applications.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Benzylamino 2 Methylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For Ethyl 3-(benzylamino)-2-methylpropanoate, a complete analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques to unambiguously assign all proton and carbon signals.

¹H NMR Spectral Analysis and Proton Assignments

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Based on the structure, distinct signals would be expected for the protons of the ethyl group, the benzyl (B1604629) group, the propanoate backbone, and the amine proton.

Expected ¹H NMR Data Table (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.1 | Quartet | 2H | Methylene (B1212753) protons of ethyl ester (-O-CH₂-CH₃) |

| ~ 3.7 | Singlet | 2H | Benzylic protons (-N-CH₂-Ph) |

| ~ 2.6 - 2.8 | Multiplet | 1H | Methine proton on propanoate backbone (-CH(CH₃)-) |

| ~ 2.5 - 2.7 | Multiplet | 2H | Methylene protons adjacent to amine (-N-CH₂-CH-) |

| ~ 1.8 | Singlet (broad) | 1H | Amine proton (-NH-) |

| ~ 1.2 | Triplet | 3H | Methyl protons of ethyl ester (-O-CH₂-CH₃) |

| ~ 1.1 | Doublet | 3H | Methyl protons on propanoate backbone (-CH(CH₃)-) |

Note: This table is predictive. Actual chemical shifts and multiplicities can vary based on solvent and other experimental conditions.

¹³C NMR Spectral Analysis and Carbon Assignments

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its electronic environment (e.g., carbonyl, aromatic, aliphatic).

Expected ¹³C NMR Data Table (Predicted)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 175 | Carbonyl carbon of ester (C=O) |

| ~ 140 | Quaternary aromatic carbon of benzyl group (C-ipso) |

| ~ 128.5 | Aromatic methine carbons (ortho/meta-C) |

| ~ 127 | Aromatic methine carbon (para-C) |

| ~ 60 | Methylene carbon of ethyl ester (-O-CH₂) |

| ~ 54 | Benzylic carbon (-N-CH₂) |

| ~ 50 | Methylene carbon adjacent to amine (-N-CH₂) |

| ~ 40 | Methine carbon on propanoate backbone (-CH(CH₃)-) |

| ~ 15 | Methyl carbon on propanoate backbone (-CH(CH₃)-) |

| ~ 14 | Methyl carbon of ethyl ester (-O-CH₂-CH₃) |

Note: This table is predictive and based on typical chemical shift values for similar functional groups.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made in 1D NMR, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the ethyl group's methylene quartet and its methyl triplet. It would also help trace the connectivity of the protons along the propanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the benzylic proton signal at ~3.7 ppm to the benzylic carbon signal at ~54 ppm).

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester, the secondary amine, and the aromatic ring.

Expected IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300-3400 | N-H stretch | Secondary Amine |

| ~ 3030 | C-H stretch | Aromatic Ring |

| ~ 2850-2960 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~ 1735 | C=O stretch | Ester |

| ~ 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| ~ 1180 | C-O stretch | Ester |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula of this compound is C₁₃H₁₉NO₂. chemspider.com

Molecular Ion: The expected monoisotopic mass is 221.1416 g/mol . chemspider.com In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 221.

Fragmentation Analysis: The molecule would likely undergo characteristic fragmentation upon ionization. Key fragmentation pathways would include:

Loss of the ethyl group (-CH₂CH₃): Resulting in a fragment at m/z 192.

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z 176.

Alpha-cleavage adjacent to the nitrogen: The most common fragmentation for amines. This would lead to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzylamines.

Cleavage of the C-N bond: Potentially forming a fragment corresponding to the ethyl 2-methylpropanoate (B1197409) radical cation.

Expected Mass Spectrometry Fragments (Predicted)

| m/z | Fragment Identity |

| 221 | [M]⁺ (Molecular Ion) |

| 176 | [M - OCH₂CH₃]⁺ |

| 130 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, the compound must first be crystallized to produce a single crystal of sufficient quality.

As no published crystal structure for this compound could be located, this section remains speculative. If a crystal structure were determined, it would reveal:

The precise conformation of the propanoate chain.

The orientation of the benzyl and ethyl groups relative to the rest of the molecule.

The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the secondary amine (N-H···O=C), which would influence the packing of the molecules in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism for Enantiomers)

Chiroptical spectroscopy encompasses a set of techniques sensitive to the three-dimensional structure of chiral molecules, which are molecules that are non-superimposable on their mirror images. saschirality.org For a chiral compound such as this compound, which possesses a stereocenter at the second carbon of the propanoate chain, these methods can distinguish between its enantiomers. Circular Dichroism (CD) spectroscopy is a primary form of chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. saschirality.orgntu.edu.sg

The principle of CD spectroscopy is based on the interaction of circularly polarized light with chiral chromophores (light-absorbing groups) within a molecule. ntu.edu.sg Enantiomers, while having identical physical properties like melting point and boiling point, interact with plane-polarized light differently. photophysics.com A CD spectrum is generated by plotting the difference in absorption of left-handed (AL) and right-handed (AR) circularly polarized light (ΔA = AL - AR) as a function of wavelength. creative-proteomics.com The spectra of two enantiomers are characteristically equal in magnitude but opposite in sign, presenting mirror-image curves. portlandpress.com A non-zero CD spectrum confirms the chirality of the sample being analyzed. portlandpress.com

While specific experimental CD spectral data for the enantiomers of this compound are not extensively reported in publicly accessible literature, the theoretical behavior can be described. The chromophores in the molecule, primarily the benzene (B151609) ring from the benzyl group and the carbonyl group of the ester, would give rise to CD signals in the ultraviolet (UV) region. The spatial arrangement of these groups around the chiral center dictates the sign and magnitude of the observed Cotton effects (the characteristic peaks in a CD spectrum).

Detailed research findings from a hypothetical CD analysis of the individual enantiomers would yield data that could be presented as follows. The data would be crucial for determining the absolute configuration of a synthesized or isolated sample by comparing the experimental spectrum with computationally predicted spectra for the (R) and (S) configurations. numberanalytics.com

Hypothetical Circular Dichroism Data for this compound Enantiomers

| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| 280 | +50 | -50 |

| 268 | +1200 (Positive Cotton Effect) | -1200 (Negative Cotton Effect) |

| 250 | +300 | -300 |

| 230 | -950 (Negative Cotton Effect) | +950 (Positive Cotton Effect) |

In this illustrative data, the (R)-enantiomer exhibits a positive Cotton effect around 268 nm and a negative one near 230 nm. As expected, the (S)-enantiomer shows a mirror-image spectrum, with a negative Cotton effect at 268 nm and a positive one at 230 nm. The intensity of these peaks is directly proportional to the enantiomeric purity of the sample; a racemic mixture (a 50:50 mixture of both enantiomers) would produce no CD signal as the opposing signals from each enantiomer would cancel each other out.

Reaction Mechanisms and Reactivity Profile of Ethyl 3 Benzylamino 2 Methylpropanoate

Mechanistic Pathways of Aza-Michael Additions

The formation of Ethyl 3-(benzylamino)-2-methylpropanoate is a classic example of an aza-Michael addition, which is the nucleophilic conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, benzylamine (B48309) acts as the nucleophile (the Michael donor) and an α,β-unsaturated ester, such as ethyl methacrylate (B99206) or ethyl crotonate, serves as the Michael acceptor.

The reaction mechanism proceeds through the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine performs a nucleophilic attack on the β-carbon of the α,β-unsaturated ester. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent ester group, which is relayed through the conjugated π-system.

Formation of a Zwitterionic Intermediate: This attack results in the formation of a transient zwitterionic intermediate, specifically an enolate. The negative charge is delocalized between the α-carbon and the carbonyl oxygen.

Proton Transfer: A proton is transferred from the newly-formed ammonium (B1175870) ion to the enolate intermediate. This can occur either intramolecularly or, more commonly, through an intermolecular pathway involving another molecule of benzylamine or a solvent molecule. This protonation step neutralizes the charges and yields the final product, this compound.

Chemical Transformations and Functional Group Interconversions

The structure of this compound contains both an ester and a secondary amine, allowing for a variety of subsequent chemical transformations.

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis: When heated with a dilute acid such as hydrochloric acid (HCl) in the presence of excess water, the ester undergoes hydrolysis. chemistrysteps.com This is a reversible process where water acts as the nucleophile, attacking the protonated carbonyl carbon. The final products are 3-(benzylamino)-2-methylpropanoic acid and ethanol (B145695). acs.orgresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). chemistrysteps.com The hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol. researchgate.net The products are the sodium salt of 3-(benzylamino)-2-methylpropanoic acid and ethanol. The free carboxylic acid can be obtained by subsequent acidification.

While the ester linkage is the primary site of hydrolysis, the benzyl-nitrogen bond (amine linkage) is generally stable under these conditions. Cleavage of the C-N bond would require more drastic measures, such as catalytic hydrogenolysis.

The functional groups within this compound can be selectively reduced.

Reduction of the Ester Group: The ethyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). orgosolver.commasterorganicchemistry.com The reaction proceeds via a two-step nucleophilic addition of hydride ions. The initial addition leads to an aldehyde intermediate which is immediately reduced further to yield 3-(benzylamino)-2-methylpropan-1-ol. adichemistry.com Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters.

Reduction of the Benzylamine Group (Debenzylation): The benzyl (B1604629) group can be cleaved from the nitrogen atom through catalytic hydrogenolysis. thieme-connect.comresearchgate.net This process involves reacting the compound with hydrogen gas (H₂) or a hydrogen donor like ammonium formate (B1220265) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.netnih.gov This reaction cleaves the C-N bond at the benzylic position, yielding ethyl 3-amino-2-methylpropanoate and toluene. This method is a standard deprotection strategy in organic synthesis. organic-chemistry.orgresearchgate.net

The secondary amine, specifically at the benzylic position, is susceptible to oxidation.

Oxidation to an Imine: The secondary benzylamine can be oxidized to the corresponding N-benzylidene imine. nih.govacs.org This transformation can be achieved using various oxidizing agents and catalytic systems, including metal-free, photocatalytic methods using sensitizers like C70 under an oxygen atmosphere. nih.govacs.org The reaction proceeds via the formation of a benzylic radical intermediate. acs.org Other methods utilize catalysts such as vanadium or copper complexes in the presence of oxygen or peroxides. orientjchem.orgresearchgate.net The ester group generally remains unaffected under these specific oxidation conditions.

Reactivity of the Secondary Amine and Ester Moieties

Both the secondary amine and the ester group are versatile functional handles for further molecular elaboration.

Reactivity of the Secondary Amine: The nitrogen atom is nucleophilic and can participate in various bond-forming reactions.

N-Alkylation: The amine can be further alkylated using alkyl halides in the presence of a base to form a tertiary amine. monash.edu Reductive amination with aldehydes or ketones is another common method for introducing additional alkyl groups. researchgate.net

N-Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) will form an amide. This converts the secondary amine into a tertiary amide.

Reactivity of the Ester Moiety: The ester group is an electrophilic site.

Amidation: The ester can react with ammonia, primary, or secondary amines to form amides. This reaction, known as aminolysis, typically requires elevated temperatures or catalysis as the alkoxy group is a relatively poor leaving group. acs.org

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol will replace the ethyl group with the new alkyl group from the alcohol, forming a new ester.

Influence of Solvents and Catalysts on Reaction Outcomes

Solvents: A variety of solvents can be used, including dichloromethane, tetrahydrofuran, acetonitrile, and methanol. thieme-connect.com However, research has shown that solvent-free conditions are often highly effective, promoting higher yields and aligning with the principles of green chemistry. researchgate.netnih.gov In some cases, water has been used as a green solvent, sometimes in conjunction with biocatalysts, to facilitate the reaction. thieme-connect.com

Catalysts: While the aza-Michael addition can proceed without a catalyst, its rate is often slow. A wide range of catalysts can be employed to accelerate the transformation.

Base Catalysts: Organic bases like 1,8-Diazabicycloundec-7-ene (DBU) are effective in promoting the reaction, although studies have shown that for the reaction between benzylamine and methyl crotonate, DBU did not improve the yield under certain microwave conditions compared to the catalyst-free reaction. researchgate.net

Lewis Acid Catalysts: Lewis acids such as CeCl₃·7H₂O, Yb(OTf)₃, and InCl₃ can activate the α,β-unsaturated ester, making it more electrophilic and thus more susceptible to nucleophilic attack by the amine. thieme-connect.com

Other Catalysts: Other reported catalysts include silicon tetrachloride, ceric ammonium nitrate, and solid-supported reagents like lithium perchlorate, which can mediate the reaction efficiently under solvent-free conditions. organic-chemistry.org

The use of microwave irradiation has also been shown to significantly reduce reaction times compared to conventional heating methods. researchgate.netnih.gov

The following table summarizes the effect of different conditions on the aza-Michael addition of benzylamine to related α,β-unsaturated esters, as reported in the literature.

| Michael Acceptor | Catalyst/Conditions | Solvent | Time | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl Crotonate | None (Microwave, 50W) | Solvent-free | 4 h | 75 °C | 73 | researchgate.net |

| Methyl Crotonate | DBU (Microwave, 50W) | Solvent-free | 4 h | 75 °C | 59 | researchgate.net |

| Ethyl 2-phenylacrylate | DBU (5 mol%) | Solvent-free | 10 min | Room Temp | 96 | researchgate.net |

| Various Esters/Nitriles | Water extract of banana plant ash | Methanol/Water | ~30 min | Room Temp | Excellent | thieme-connect.com |

| Various Esters/Nitriles | Solid LiClO₄ | Solvent-free | Not specified | Room Temp | Good-Excellent | organic-chemistry.org |

Design, Synthesis, and Structure Activity Relationship Sar Studies of Ethyl 3 Benzylamino 2 Methylpropanoate Derivatives

Rational Design Principles for Analogue Libraries

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to move beyond serendipitous discovery by using an understanding of a biological target to create new drug candidates. nih.govpatsnap.com For a lead compound like ethyl 3-(benzylamino)-2-methylpropanoate, the design of an analogue library is guided by the goal of systematically probing the structure-activity relationship (SAR). The core principle is to introduce specific, controlled modifications to different parts of the molecule to understand how these changes affect its interaction with a biological target.

The molecule can be deconstructed into three primary regions for modification: the ester group, the benzyl (B1604629) moiety, and the propanoate backbone. The design of an analogue library would involve:

Target-Based and Ligand-Based Approaches : If the three-dimensional structure of the biological target is known, a structure-based drug design (SBDD) approach can be used. nih.gov Computational tools like molecular docking can predict how analogues might bind, guiding the selection of modifications that could enhance affinity or selectivity. nih.gov In the absence of a known target structure, ligand-based methods are employed, where the SAR from an initial set of active compounds is used to build a pharmacophore model.

Systematic Variation : Modifications are introduced to explore the impact of various physicochemical properties. For instance, substituents on the benzyl ring can be varied to probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and lipophilicity.

Bioisosteric Replacement : Functional groups are replaced with other groups that have similar physical or chemical properties. For example, the ester could be replaced by an amide to improve metabolic stability, or the phenyl ring could be replaced by a bioisosteric heterocycle like pyridine (B92270) or thiophene. mdpi.com

The ultimate goal is to generate a diverse library of compounds that provides a clear picture of the chemical features essential for biological activity, leading to the identification of an optimized lead candidate.

Synthetic Strategies for Structural Diversification

A successful SAR campaign relies on efficient and versatile synthetic routes that allow for the creation of a wide range of analogues. Common strategies involve convergent synthesis, where key fragments are prepared separately and then combined in the final steps.

The ethyl ester of the parent compound is a prime target for modification to alter solubility, cell permeability, and metabolic stability. researchgate.net A common precursor for these modifications is the corresponding carboxylic acid, which can be obtained via hydrolysis of the ethyl ester. From this acid, a variety of new analogues can be synthesized.

Transesterification/New Ester Synthesis : The carboxylic acid can be re-esterified with different alcohols (e.g., methanol, isopropanol, tert-butanol) under standard conditions (like Fischer esterification) to explore the steric and electronic requirements of the ester binding pocket.

Amide Formation : Coupling the carboxylic acid with a diverse range of primary or secondary amines using peptide coupling reagents (e.g., EDC, HATU) yields a library of amides. Amides are often more metabolically stable than esters. mdpi.com

Reduction to Alcohols : The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing another avenue for derivatization.

These transformations allow chemists to fine-tune the properties of the molecule, potentially improving its drug-like characteristics. nih.gov

| Modification | Reagents/Conditions | Resulting Functional Group | Purpose of Modification |

| Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid | Key intermediate for further diversification |

| Esterification | R'-OH, H⁺ (cat.) | New Ester (R' ≠ Ethyl) | Probe steric/electronic effects, alter solubility |

| Amidation | R'R''NH, EDC/HOBt | Amide | Enhance metabolic stability, introduce new H-bond donors/acceptors |

| Reduction | LiAlH₄, THF | Primary Alcohol | Explore different functional space, remove carbonyl |

Modifying the benzyl group is a powerful way to explore interactions with hydrophobic pockets or specific residues in a target protein. The most straightforward synthetic approach is to utilize a variety of commercially available substituted benzylamines or benzaldehydes.

A common synthetic route involves the reaction of ethyl 2-methyl-3-bromopropanoate with a selected benzylamine (B48309). By using a library of benzylamines with different substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) at the ortho, meta, or para positions, a wide array of analogues can be generated. mdpi.comnih.gov

Alternatively, reductive amination provides a versatile route. A substituted benzaldehyde (B42025) can be reacted with ethyl 3-amino-2-methylpropanoate in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120), NaBH(OAc)₃) to form the desired N-benzyl derivative. mdpi.com This method is highly effective for producing secondary amines. researchgate.net

| Benzyl Substituent (Example) | Position | Electronic Effect | Potential SAR Implication |

| -Cl | para | Electron-withdrawing, Halogen bond donor | Probing for specific halogen interactions |

| -OCH₃ | para | Electron-donating | Exploring H-bond acceptor potential |

| -CF₃ | meta | Strong Electron-withdrawing | Altering ring electronics and lipophilicity |

| -CH₃ | ortho | Electron-donating, Steric bulk | Probing for steric tolerance near the ring |

Modifications to the core propanoate structure, particularly at the α-position (C2), can significantly influence the molecule's conformation and interaction with its target. The α-methyl group can be replaced with other alkyl or functionalized groups to probe for steric fit and additional binding interactions.

The synthesis of these analogues typically starts with appropriately substituted precursors. For instance, instead of starting with an ethyl 2-methylpropanoate (B1197409) derivative, one could use ethyl 2-ethylpropanoate or ethyl 2-benzylpropanoate derivatives. drugbank.comdrugbank.com The conjugate addition (Michael addition) of benzylamine to an α,β-unsaturated ester bearing a different α-substituent is a primary method for creating this diversity.

For example, reacting benzylamine with various ethyl 2-substituted-acrylates (e.g., ethyl 2-ethylacrylate) would yield a library of compounds with different α-substituents. This allows for a detailed exploration of the space around this chiral center.

Relationship Between Stereochemistry and Biological Function

The this compound molecule possesses a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 3-(benzylamino)-2-methylpropanoate and (S)-ethyl 3-(benzylamino)-2-methylpropanoate. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. pharmacy180.com

The differential activity arises because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer (the eutomer) may fit into the binding site much more effectively than the other (the distomer). The distomer may have significantly lower activity, no activity, or even an entirely different, sometimes undesirable, biological effect.

For β-amino acid derivatives, enantioselectivity is crucial. nih.govmmsl.cz The spatial orientation of the substituents around the chiral center—the α-methyl group, the carboxylate group, and the main carbon chain—determines how the molecule can interact with its target. Structure-activity relationship studies must therefore involve the synthesis and testing of stereochemically pure enantiomers to fully understand the pharmacophore. nih.gov Enantioselective synthesis or chiral resolution of a racemic mixture is essential to isolate and evaluate the individual enantiomers. rsc.org

| Enantiomer | Hypothetical Activity (IC₅₀) | Interpretation |

| (S)-enantiomer | 10 nM | The (S)-configuration is preferred by the target; it is the eutomer. |

| (R)-enantiomer | 500 nM | The (R)-configuration fits poorly in the binding site; it is the distomer. |

| Racemic Mixture (1:1) | 20 nM | Activity is primarily due to the presence of the more active (S)-enantiomer. |

Computational Chemistry and Theoretical Investigations of Ethyl 3 Benzylamino 2 Methylpropanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods are used to predict molecular structures, energies, and various other properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It focuses on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach for determining molecular properties. nih.gov For a molecule like Ethyl 3-(benzylamino)-2-methylpropanoate, a DFT study would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. rsc.orgepstem.net

This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the most stable three-dimensional structure of the compound. While specific DFT studies on this compound are not available, such a study would yield a data table similar to the hypothetical example below.

Hypothetical Optimized Geometry Parameters from a DFT Calculation (Note: This data is illustrative and not from an actual study.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-N-C | ~112° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

A computational study on this compound would calculate the energies of these orbitals. The analysis would reveal the distribution of these orbitals across the molecule, identifying potential sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the amine group, while the LUMO might be centered around the ester carbonyl group.

Hypothetical Frontier Molecular Orbital Data (Note: This data is illustrative and not from an actual study.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is instrumental in mapping out reaction mechanisms. For a compound like this compound, which can be synthesized via reactions like the aza-Michael addition, theoretical modeling can elucidate the step-by-step pathway. This involves identifying reactants, intermediates, transition states, and products.

Transition state modeling calculates the structure and energy of the highest-energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is critical for understanding reaction kinetics. mdpi.com By modeling different potential pathways, researchers can predict the most favorable mechanism under various conditions. A detailed study would provide energies for all stationary points along the pathway, helping to understand reaction feasibility and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (rotational isomers) and the energy barriers between them. This is often done by systematically rotating key dihedral angles and calculating the potential energy surface.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com An MD simulation would model the movements of every atom in the molecule, taking into account solvent effects and temperature. This allows for the exploration of the conformational landscape and provides insights into how the molecule behaves in a realistic environment, such as in solution. The stability of different conformers and the flexibility of the molecule can be assessed from the simulation trajectory.

Spectroscopic Property Predictions and Experimental Validation

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. epstem.net For this compound, methods like Time-Dependent DFT (TD-DFT) could predict the UV-Visible absorption spectrum, while calculations of vibrational frequencies can simulate the Infrared (IR) spectrum. nih.gov

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net Comparing these predicted spectra with experimentally measured spectra is a powerful way to confirm the structure and assess the accuracy of the computational model. A thorough study would present a table comparing calculated and experimental shifts and frequencies.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. jbcpm.com This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

If this compound were being investigated for potential biological activity, molecular docking studies would be performed. This would involve docking the molecule into the active site of a target protein. The results would be a binding score (or binding energy), indicating the strength of the interaction, and a visual representation of the binding pose. This analysis would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Hypothetical Molecular Docking Results (Note: This data is illustrative and not from an actual study.)

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Example Kinase A | -7.8 | ASP-184, LYS-72 | Hydrogen Bond, Salt Bridge |

| Example Protease B | -6.5 | PHE-41, TRP-215 | Hydrophobic (π-π stacking) |

Biological Activity and Mechanistic Investigations in Pre Clinical Models

Exploration of Potential Biological Activities

Extensive literature searches did not yield specific studies investigating the biological activities of Ethyl 3-(benzylamino)-2-methylpropanoate. The following sections outline potential therapeutic areas where structurally related compounds have been investigated; however, no direct evidence for the biological activity of the title compound has been publicly reported.

Anti-inflammatory Properties (e.g., TNFα Production Inhibition)

No studies were identified that specifically investigated the anti-inflammatory properties of this compound, including its potential to inhibit Tumor Necrosis Factor-alpha (TNFα) production. While other propanoate derivatives have been explored for their anti-inflammatory potential, data for this specific compound is not available in the reviewed scientific literature.

Anticancer Potential (e.g., PI3K Pathway Modulation)

There is currently no published research available that examines the anticancer potential of this compound. Investigations into its ability to modulate signaling pathways implicated in cancer, such as the PI3K pathway, have not been reported.

Nematicidal, Bactericidal, and Virucidal Attributes

Scientific literature lacks any reports on the nematicidal, bactericidal, or virucidal properties of this compound.

Immunosuppressant Activity (e.g., EDG Receptor Modulation)

The potential for this compound to act as an immunosuppressant, for instance through the modulation of Edg (Endothelial Differentiation Gene) receptors, has not been investigated in any published studies to date.

In Vitro Biological Evaluation

Consistent with the absence of data on its biological activities, there are no specific in vitro biological evaluation studies published for this compound.

Cell-Based Assays for Efficacy and Potency

No cell-based assays to determine the efficacy and potency of this compound have been reported in the scientific literature. Consequently, no data on its biological effects in cellular models is available.

Data Table: Summary of Investigated Biological Activities

No published data is available for this compound.

| Biological Activity | Pathway/Target | Research Findings |

|---|---|---|

| Anti-inflammatory | TNFα Production | No studies found |

| Anticancer | PI3K Pathway | No studies found |

| Nematicidal | Not Applicable | No studies found |

| Bactericidal | Not Applicable | No studies found |

| Virucidal | Not Applicable | No studies found |

Enzyme Inhibition Profiling

There is currently no available data in peer-reviewed literature detailing the inhibitory activity of this compound against any specific enzymes. Comprehensive screening against panels of enzymes, a common practice in early-stage drug discovery to identify potential therapeutic targets and off-target effects, has not been reported for this compound.

Receptor Binding and Activation Studies

Similarly, information regarding the binding affinity and functional activity of this compound at various receptors is absent from the scientific record. Studies to determine its potential as an agonist, antagonist, or allosteric modulator for any receptor family have not been published.

Mechanism of Action Elucidation

Without foundational data on its interaction with specific biological targets, the mechanism of action for this compound remains unknown.

Cellular Pathway Modulation (e.g., eIF2α, NRF2/KEAP1)

There are no published studies investigating the impact of this compound on key cellular signaling pathways such as the integrated stress response (mediated by eIF2α) or the antioxidant response pathway (regulated by NRF2/KEAP1).

Target Identification and Deconvolution Methodologies

As no primary targets have been identified, there are no subsequent reports on target deconvolution or validation for this compound.

Biochemical assays to confirm direct interaction with and modulation of a specific protein target by this compound have not been described in the literature.

There is no evidence of genetic studies, such as gene knockout or knockdown experiments, being used to validate the cellular targets of this compound.

Specific Enzymatic Interactions (e.g., Lipase Activity Beyond Resolution)

Information regarding the specific interactions of this compound with enzymes, including lipases, outside the context of kinetic resolution is not available in the reviewed scientific literature.

Pre-clinical In Vivo Efficacy Models

There are no available studies detailing the evaluation of this compound in pre-clinical in vivo models for any therapeutic area.

Future Research Directions and Translational Opportunities

The study of β-amino esters, such as Ethyl 3-(benzylamino)-2-methylpropanoate, continues to open new avenues in synthetic chemistry, medicinal chemistry, and chemical biology. While this specific compound serves as a versatile chemical intermediate, its full potential and that of its derivatives are yet to be completely explored. Future research is poised to unlock novel applications by focusing on sustainable synthesis, strategic derivatization, mechanistic understanding of biological interactions, and innovative applications in drug discovery.

Q & A

Basic: What are the established synthetic routes for Ethyl 3-(benzylamino)-2-methylpropanoate, and how do reaction conditions influence yield?

This compound is synthesized via condensation reactions. A common method involves the reaction of ethyl acetoacetate with benzylamine under catalytic conditions. For instance, trichloroisocyanuric acid (TCCA, 2 mol%) in acetonitrile at 0–5°C facilitates rapid enamine formation, achieving >95% conversion within 15 minutes . Alternative approaches include:

- Protection-deprotection strategies : Glycine esters (e.g., ethyl iodoacetate) react with benzylamine to form intermediates like ethyl 2-(benzylamino)acetate, which undergo further condensation with malonate derivatives .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (not directly evidenced but a plausible extension of existing methods).

Key variables : Catalyst choice (TCCA vs. uncatalyzed), solvent polarity, and temperature critically impact reaction kinetics and byproduct formation.

Basic: How is this compound characterized, and what analytical techniques validate its purity?

Characterization relies on:

- Spectroscopy :

- Mass spectrometry (MS) : Molecular ion peak at m/z 207.27 (C₁₂H₁₇NO₂⁺) .

- Chromatography : HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) assesses purity (>95% required for pharmacological studies) .

Advanced: How does the choice of catalyst impact the stereochemical outcome in the synthesis of this compound?

Catalysts like TCCA promote (Z)-enamine formation due to their electrophilic nature, favoring a six-membered transition state during condensation . Stereoselectivity can be further modulated by:

- Chiral auxiliaries : (R)- or (S)-BINOL-derived catalysts induce enantioselectivity in analogous enamine syntheses .

- Temperature control : Lower temperatures (e.g., 0°C) reduce kinetic competition, enhancing stereochemical fidelity .

Advanced: What mechanistic insights explain the formation of this compound?

The reaction proceeds via:

Nucleophilic attack : Benzylamine attacks the β-keto carbonyl of ethyl acetoacetate, forming a hemiaminal intermediate.

Dehydration : Acidic conditions (e.g., TCCA) facilitate water elimination, yielding the enamine.

Evidence : IR monitoring shows rapid disappearance of the β-keto carbonyl peak (1752 cm⁻¹) and emergence of the C-N peak (1647 cm⁻¹) . Competing pathways (e.g., over-alkylation) are suppressed by controlled reagent stoichiometry.

Advanced: How can researchers optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Derivatives are synthesized via:

- Condensation reactions : this compound reacts with malonyl chloride or potassium malonate to form α,β-unsaturated esters or cyclized products .

- Functional group interconversion : The ester group is hydrolyzed to carboxylic acids or reduced to alcohols for probing pharmacological activity .

Example : Ethyl 3-(benzylamino)-3-oxopropanoate (CAS 29689-63-2) serves as a precursor for heterocyclic scaffolds .

Advanced: What contradictory findings exist regarding the compound’s reactivity under varying catalytic systems?

- TCCA vs. uncatalyzed systems : TCCA accelerates conversion (15 minutes vs. <50% yield in 1 hour without catalyst) but may introduce halogenated byproducts if not carefully quenched .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor enamine formation, while protic solvents (e.g., ethanol) promote side reactions like ester hydrolysis .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

- Molecular docking : Simulations with enzymes (e.g., serine hydrolases) identify binding modes via hydrogen bonding with the ester carbonyl and benzylamino group.

- DFT calculations : Optimize transition states to rationalize stereochemical outcomes in synthesis .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Solvent-free conditions : Mechanochemical grinding of reactants reduces waste.

- Biocatalysis : Lipases or aminotransferases may enable enantioselective amination under mild conditions (hypothetical, based on analogous systems).

Basic: What are the compound’s potential applications in medicinal chemistry research?

While direct pharmacological data are limited, its structural analogs show:

- Enzyme inhibition : Similar enamines inhibit proteases or kinases .

- Prodrug development : The ester group enhances membrane permeability, enabling intracellular hydrolysis to active acids .

Advanced: How do researchers resolve discrepancies in spectroscopic data for this compound?

Contradictory NMR shifts (e.g., NH proton visibility) arise from solvent polarity or tautomerism. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.